N,N'-Diacetylchitobiosyl allosamizoline
Description
Discovery and Structural Identification
N,N'-Diacetylchitobiosyl allosamizoline was first identified as a structural component of the natural product allosamidin, a potent chitinase inhibitor isolated from Streptomyces species in the late 1980s. The compound consists of a pseudotrisaccharide structure featuring two N-acetylglucosamine (GlcNAc) units linked to allosamizoline, a cyclopentane-fused oxazoline derivative. Key structural features include:
- A dimethylaminooxazoline ring in allosamizoline, critical for mimicking chitin hydrolysis intermediates.
- β-1,4-glycosidic bonds between the GlcNAc residues, mirroring chitin’s native structure.
Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry, revealing a molecular formula of C25H42N4O14 and a molecular weight of 622.6 g/mol. X-ray crystallography later confirmed its binding mode in the active site of chitinases, where it stabilizes a positively charged oxazolinium intermediate.
Table 1: Structural Comparison of this compound and Related Compounds
Position within Allosamidin Family of Compounds
This compound serves as the aglycone moiety of allosamidin, a broader family of chitinase inhibitors. Allosamidin’s structure comprises:
- Allosamizoline : The non-carbohydrate cyclitol unit responsible for transition-state mimicry.
- Diacetylchitobiosyl group : A disaccharide fragment that enhances binding affinity to chitinases.
This compound represents a bridge between simpler analogs like allosamizoline and complex pseudotrisaccharides. Its structural complexity enables selective inhibition of family 18 chitinases, distinguishing it from bacterial-type inhibitors (e.g., argifin).
Evolution of Research on Chitinase Inhibitors
The discovery of this compound catalyzed advances in chitinase inhibition research:
- 1980s–1990s : Focus on natural products like allosamidin, with studies highlighting its competitive inhibition mechanism.
- 2000s–2010s : Synthetic efforts to simplify the pseudotrisaccharide scaffold, yielding fragments like dimethylguanylurea.
- 2020s : Structural biology approaches (e.g., cryo-EM, X-ray crystallography) to map inhibitor-enzyme interactions.
Table 2: Milestones in Chitinase Inhibitor Development
Significance in Enzyme Inhibition Research
This compound has been pivotal in elucidating chitinase mechanisms and guiding inhibitor design:
- Mechanistic Insights : By mimicking the oxazolinium intermediate formed during chitin hydrolysis, it competitively inhibits chitinases with Ki values in the nanomolar range. This property has been exploited to study fungal pathogens (e.g., Aspergillus fumigatus) and insect molting processes.
- Tool Compound : Used to probe the role of chitinases in microbial physiology, such as Streptomyces’s chitin utilization pathways.
- Scaffold for Drug Design : Despite challenges in synthetic complexity, its pharmacophore has inspired derivatives with improved bioavailability.
Key Research Findings:
- Binding Mode : The compound’s oxazoline group forms a hydrogen bond network with catalytic residues (e.g., Asp169 and Glu171 in Coccidioides immitis chitinase).
- Species Selectivity : Exhibits 200-fold weaker inhibition against Aspergillus fumigatus chitinase A1 compared to human chitinases, highlighting evolutionary divergence in enzyme active sites.
- Synergistic Effects : Enhances chitinase production in Streptomyces when combined with N,N'-diacetylchitobiose, suggesting a regulatory role in microbial ecosystems.
Properties
IUPAC Name |
N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFWDBQGOKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869406 | |
| Record name | 2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Formation
D-Glucosamine hydrochloride undergoes sequential protection, oxidation, and Wittig olefination to yield acrylate 4 (91% yield). Ring-closing metathesis (Grubbs catalyst) forms cyclopentene 5 (88% yield), followed by halogen-mediated cyclization to construct the oxazoline ring.
Hydroxymethyl Group Installation
Stereoselective radical addition and isomerization introduce the hydroxymethyl group, completing the bicyclic structure. The final deprotection steps yield (-)-allosamizoline with an overall yield of 22%.
Preparation of N,N'-Diacetylchitobiose Donors
The disaccharide donor is synthesized via trichloroacetimidate or thioglycoside approaches:
Trichloroacetimidate Donor Synthesis
Thioglycoside Donor Synthesis
Thioglycoside 5 is prepared by treating peracetylated chitobiose 26 with Lawesson’s reagent, yielding β-anomeric thioacetates (89% for 28 ).
Glycosylation Strategies
TMSOTf-Promoted Coupling
Trichloroacetimidate donor 9 and allosamizoline acceptor 10 are coupled using TMSOTf (1.2 equiv) at -40°C, achieving β-pseudodisaccharide 22 in 68% yield.
Thioglycoside Activation
Disaccharide thioglycoside 5 reacts with allosamizoline derivative 6 under NIS/AgOTf conditions, yielding this compound 2 with >90% β-selectivity.
Solid-Phase Synthesis
Wang resin-bound synthesis improves efficiency (Scheme 3):
-
Resin Loading : Allosamizoline acceptor 23 is immobilized on Wang resin via levulinoyl ester linkage.
-
Iterative Glycosylation : Donors 8 and 9 are sequentially coupled, with TMSOTf activation, followed by resin cleavage (TFA) and global deprotection (H₂/Pd-C).
-
Purification : Size-exclusion chromatography (Biogel P4) affords the target compound in 71% yield over three steps.
Analytical Characterization
| Parameter | Method | Key Findings |
|---|---|---|
| Purity | HPLC (C18 column) | >95% purity after Biogel P4 filtration |
| Stereochemistry | NMR (¹H, ¹³C) | β-linkages confirmed by J₁,₂ = 8.5 Hz |
| Mass | HRMS | [M+Na]⁺ = 876.3 (calc. 876.2) |
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: N,N'-Diacetylchitobiosyl allosamizoline primarily undergoes glycosylation reactions, which are crucial for forming the glycosidic bonds in its structure. It can also participate in catalytic hydrogenation, acetylation, and deacetylation reactions .
Common Reagents and Conditions:
Glycosylation: Trichloroacetimidate donors and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.
Acetylation: Acetic anhydride and pyridine.
Deacetylation: Sodium methoxide in methanol.
Major Products: The major product of these reactions is this compound itself, which is formed through the sequential addition of glycosyl units and subsequent modifications .
Scientific Research Applications
Biological Activities
N,N'-Diacetylchitobiosyl allosamizoline exhibits a range of biological activities that make it relevant for various applications:
- Chitinase Inhibition : This compound has shown significant inhibitory effects against chitinases, enzymes that break down chitin, which is a critical component of fungal cell walls and insect exoskeletons. Its inhibitory activity is comparable to that of allosamidin, a well-known chitinase inhibitor .
- Antifungal and Insecticidal Properties : Due to its ability to inhibit chitinases, this compound is being explored as a potential antifungal agent and insecticide. Studies have demonstrated its effectiveness against various fungal strains and insect pests, making it a candidate for agricultural applications .
- Antiasthmatic Effects : Research indicates that derivatives of allosamidin, including this compound, may possess antiasthmatic properties. These compounds can modulate inflammatory responses associated with asthma by inhibiting specific chitinases involved in airway inflammation .
Case Studies
Several studies highlight the practical applications and efficacy of this compound:
- Insect Control : In a study evaluating the insecticidal activity of various chitinase inhibitors, this compound was shown to significantly reduce the survival rates of target insect species, indicating its potential as an eco-friendly pesticide .
- Fungal Inhibition : A comparative analysis demonstrated that this compound effectively inhibited the growth of pathogenic fungi in vitro, suggesting its utility in agricultural settings as a natural fungicide .
- Pharmacological Research : Investigations into its antiasthmatic effects revealed that this compound could reduce airway hyperresponsiveness in animal models, paving the way for further development as a therapeutic agent for asthma .
Mechanism of Action
N,N'-Diacetylchitobiosyl allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the active site of the enzyme, preventing it from breaking down chitin. This inhibition disrupts the chitin metabolism in insects and fungi, leading to their death or reduced growth .
Comparison with Similar Compounds
Allosamidin: Another potent chitinase inhibitor with a similar structure but different glycosyl units.
N,N’-Diacetyl-beta-chitobiosyl allosamizoline: A closely related compound with slight structural variations.
Uniqueness: N,N'-Diacetylchitobiosyl allosamizoline is unique due to its specific glycosylation pattern and high inhibitory activity against chitinases. Its liquid-phase synthesis method also makes it more efficient to produce compared to similar compounds .
Q & A
Q. What are the key considerations for synthesizing N,N'-Diacetylchitobiosyl allosamizoline with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of ring-contraction reactions and stereochemical outcomes. For example, Kuzuhara's approach involves a six-membered sugar derivative undergoing a Ferrier reaction with HgSO₄ to form a β-hydroxy ketone intermediate, followed by dehydration and Luche reduction to establish stereochemistry . Subsequent steps, such as mesylation and dihydroxylation with OsO₄, ensure functional group compatibility. Critical parameters include temperature control during ring contraction (to avoid side reactions) and use of chiral auxiliaries or catalysts (e.g., L-Selectride) for stereoselective reductions .
Q. How can researchers validate the purity of this compound in synthetic batches?
- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 µm particle size, 250 mm length) and UV detection at 210 nm are recommended. Pair this with mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive ion mode). For chiral purity, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy should be employed. Cross-reference retention times and spectral data with published standards from peer-reviewed syntheses .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1-compliant) to prevent skin/eye contact. Store the compound in a desiccator at 4°C under inert gas (e.g., argon) to prevent hydrolysis. Dispose of waste via certified hazardous waste facilities, adhering to EPA guidelines for nitrogen-containing heterocycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for chitinase inhibition?
- Methodological Answer : Systematically modify functional groups (e.g., acetyl moieties, hydroxyl groups) and evaluate inhibitory activity against fungal/insect chitinases using enzyme assays (e.g., colorimetric detection of GlcNAc release). For example, Kinoshita et al. demonstrated that N-monoalkyl derivatives reduce potency, while O-acyl groups enhance lipophilicity and membrane permeability . Use X-ray crystallography of chitinase-inhibitor complexes (e.g., PDB ID: 1LLW) to identify key hydrogen-bonding interactions with catalytic residues .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across chitinase isoforms?
- Methodological Answer : Standardize assay conditions: pH 6.0–7.0 (mimicking physiological environments), 25–37°C, and substrate concentrations at Kₘ levels. Account for enzyme source variations (e.g., Trichoderma vs. Serratia chitinases) by normalizing activity to protein content (Bradford assay). Use statistical tools like ANOVA to compare datasets and identify outliers. Re-evaluate purity of enzyme preparations via SDS-PAGE and activity staining .
Q. How can radical-based methodologies improve the synthesis of allosamizoline intermediates?
- Methodological Answer : Implement alkene radical addition for stereocontrolled installation of hydroxymethyl groups. For instance, Trost’s method employs AIBN as a radical initiator with Bu₃SnH to generate a transient carbon-centered radical, which undergoes regioselective addition to cyclopentene intermediates. Optimize solvent polarity (e.g., THF vs. toluene) to control reaction rates and minimize side reactions .
Q. What advanced analytical techniques characterize this compound degradation under physiological conditions?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) in phosphate-buffered saline (PBS) and monitor degradation via LC-MS/MS with a triple quadrupole detector. Use isotopically labeled internal standards (e.g., ¹³C₆-N,N'-Diacetylchitobiosyl allosamizoline) to correct for matrix effects. For structural elucidation of degradation products, employ high-resolution NMR (e.g., ¹H-¹³C HSQC) to track acetyl group hydrolysis or ring-opening events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
